2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is a heterocyclic compound that features both pyridine and purine moieties. This compound is gaining attention due to its potential biological and pharmacological activities, making it a versatile scaffold for drug development and other therapeutic applications. The unique structural arrangement allows it to interact with various biological targets, which is pivotal in medicinal chemistry.
This compound belongs to the class of purine derivatives and is categorized as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. Its classification is significant for understanding its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one typically involves the condensation of pyridine derivatives with purine precursors. One common method includes the reaction of 2-aminopyridine with a suitable purine derivative under controlled conditions. This reaction often utilizes catalysts such as iodine and tert-butyl hydroperoxide in solvents like toluene.
The molecular formula of 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is C10H9N5O, and its molecular weight is 215.21 g/mol. The structure features a pyridine ring fused with a tetrahydropurine framework.
These identifiers are crucial for database searches and chemical identification .
The compound can undergo several chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, blocking substrate access or altering enzyme conformation. This mechanism is critical in understanding its potential therapeutic effects.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties influence the compound's behavior in different environments and its suitability for various applications .
The diverse applications of 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one include:
This compound's unique structure and properties make it a valuable candidate for further research and development across multiple scientific disciplines.
The systematic IUPAC name 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one precisely defines this bifunctional heterocyclic compound. The name comprises two core components:
Structurally, the compound belongs to the C-substituted dihydropurinone subclass of purine analogues. Its classification hinges on three key features:
Table 1: Systematic Nomenclature of 2-(Pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one
| Nomenclature System | Name |
|---|---|
| IUPAC | 2-(Pyridin-3-yl)-1,2,3,7-tetrahydro-6H-purin-6-one |
| Alternative Name | 3-(6-Oxo-2,3,6,7-tetrahydro-1H-purin-2-yl)pyridine |
| Substituent Position | C2 of dihydropurinone ring |
| Ring Saturation | Non-aromatic (2,3,6,7-tetrahydro) |
The molecular framework allows structural diversification at N1, N3, N7, and C8 positions, facilitating targeted modifications for drug discovery. Its hybrid architecture bridges purine-based nucleotide mimicry and pyridine-mediated pharmacophore anchoring, as seen in kinase inhibitors and antiviral agents [2] [6].
The compound emerged from convergent innovations in purine and pyridine chemistry during the late 20th century. Key historical milestones include:
Table 2: Key Milestones in Related Heterocyclic Compound Development
| Year | Development | Significance |
|---|---|---|
| ~1985 | Early dihydropurinone syntheses | Established saturated purine scaffolds |
| 2005 | Pyridinyl purine kinase inhibitors (e.g., US20120225904A1) | Validated pyridinyl-purine hybrids in drug design [6] |
| 2017 | WO2017006260A1 patent | Demonstrated antiviral potential of pyridinyl heterocycles [2] |
| 2020s | Catalytic C-C coupling optimizations | Enabled efficient purine-pyridine conjugation |
The compound exemplifies modern "molecular hybridization" principles, merging pharmacophores from purine signaling modulators and pyridine-containing bioactive agents (e.g., nicotinamide derivatives). Its emergence coincides with increased exploration of non-aromatic heterocycles to improve selectivity and reduce off-target effects in oncology and virology [1] [8].
Table 3: Structural Evolution of Purine-Pyridine Hybrids
| Generation | Core Scaffold | Limitations | Innovation in Target Compound |
|---|---|---|---|
| 1st (1980s) | Aromatic purines | Poor solubility, metabolic instability | Dihydropurinone core enhances polarity |
| 2nd (1990s) | N-linked pyridines | Conformational rigidity | C2-pyridinyl allows free rotation |
| 3rd (2000s) | Halogenated purines | Toxicity concerns | Unhalogenated scaffold improves safety |
Current research focuses on leveraging this scaffold for targeting purinergic receptors, cyclin-dependent kinases, and viral polymerases, capitalizing on its dual heterocyclic pharmacophores [2] [6].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5